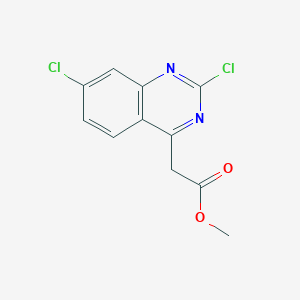
Methyl 2,7-Dichloroquinazoline-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,7-Dichloroquinazoline-4-acetate is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7-Dichloroquinazoline-4-acetate typically involves the reaction of 2,7-dichloroquinazoline with methyl acetate under specific conditions. One common method involves the use of a metal-catalyzed reaction, where a transition metal catalyst such as palladium or copper is employed to facilitate the coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product . The use of green chemistry approaches, such as microwave-induced synthesis and the use of environmentally benign solvents, is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,7-Dichloroquinazoline-4-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-acetate derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct biological and chemical properties. For example, oxidation can yield quinazoline-4-acetate derivatives with hydroxyl or carbonyl groups, while substitution can produce derivatives with alkyl or aryl groups .
Applications De Recherche Scientifique
Methyl 2,7-Dichloroquinazoline-4-acetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial and viral replication . The exact molecular targets and pathways involved depend on the specific derivative of the compound and its intended application .
Comparaison Avec Des Composés Similaires
Methyl 2,7-Dichloroquinazoline-4-acetate can be compared with other similar quinazoline derivatives, such as:
2-Phenylquinazoline-4-amine: Known for its anticancer properties.
4-Methyl-2-phenylquinazoline: Studied for its anti-inflammatory and analgesic activities.
2-Phenyl-4-styrylquinazoline: Investigated for its potential as an antiviral agent.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for various scientific research and industrial applications .
Propriétés
Formule moléculaire |
C11H8Cl2N2O2 |
|---|---|
Poids moléculaire |
271.10 g/mol |
Nom IUPAC |
methyl 2-(2,7-dichloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-10(16)5-9-7-3-2-6(12)4-8(7)14-11(13)15-9/h2-4H,5H2,1H3 |
Clé InChI |
FLNCMUKCBZXFKK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


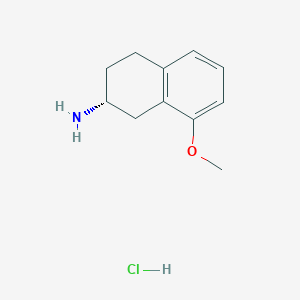


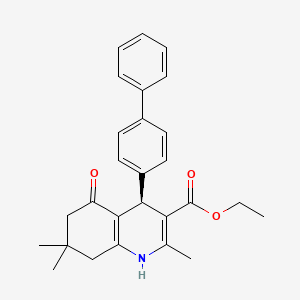

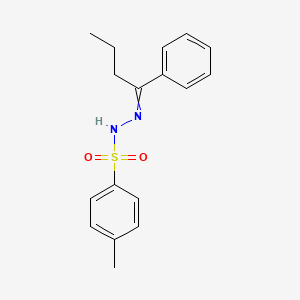
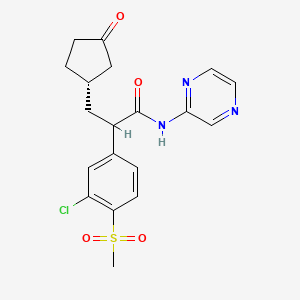
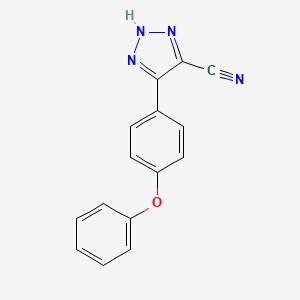
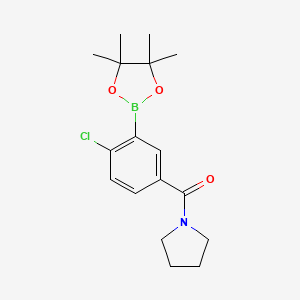
![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)

![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)
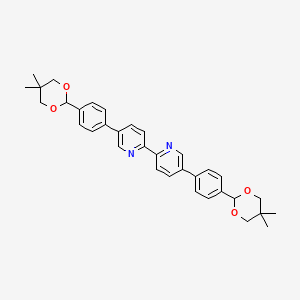
![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)
